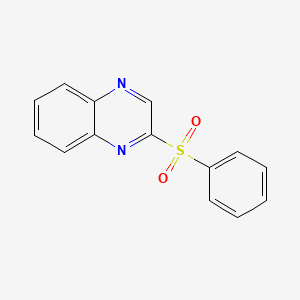

2-(Phenylsulfonyl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-19(18,11-6-2-1-3-7-11)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBUXQFPKWFHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Transition Metal Catalyzed Syntheses

Palladium(II)-Catalyzed C-S Bond Direct Cross-Coupling/Sulfonylation

A notable advance in the synthesis of sulfonylated quinoxalines involves a palladium(II)-catalyzed tandem reaction. This method facilitates a direct C-S bond cross-coupling followed by sulfonylation, providing a pathway to 2-(phenylsulfinyl)quinoxaline derivatives, which are direct precursors to the corresponding sulfones. preprints.orgpreprints.org This process starts with substituted quinoxalines and phenylthiophenols to produce versatile and biologically active 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives. preprints.orgpreprints.org The reaction is significant as it offers an economical route to form C(sp2)-sulfoxide bonds under mild conditions. preprints.orgpreprints.org

The mechanism of this transformation has been investigated through deuterium (B1214612) isotope experiments. preprints.orgpreprints.org Preliminary studies suggest the involvement of an intermediate which, under the standard reaction conditions, successfully converts to the target product. preprints.org

Exploration of Catalyst Systems and Reaction Conditions

The optimization of catalyst systems and reaction conditions is crucial for the efficient synthesis of sulfonylated quinoxalines. In the palladium(II)-catalyzed synthesis of 2-(phenylsulfinyl)quinoxalines, various palladium catalysts have been screened. preprints.orgpreprints.org Palladium(II) acetate (B1210297) (Pd(OAc)₂) has been identified as a superior catalyst compared to other palladium sources. preprints.orgpreprints.org

The choice of base and solvent also plays a critical role. Cesium carbonate (Cs₂CO₃) has proven to be the optimal base. preprints.orgpreprints.org Dimethyl sulfoxide (B87167) (DMSO) is noted as an essential solvent, outperforming others in terms of yield. preprints.org The reaction temperature is another key parameter, with 100 °C being the optimal temperature for the synthesis. preprints.orgpreprints.org

A variety of catalyst systems have been explored for quinoxaline (B1680401) synthesis in general, which can be relevant to sulfonylated derivatives. These include systems like Pd(OAc)₂, MnO₂, and ceric ammonium (B1175870) nitrate. arabjchem.org The use of different catalysts such as HCl, CH₃COOH, H₂SO₄, ZnCl₂, CoCl₂, NiCl₂, and PEG-600 has also been investigated for the condensation reaction to form the quinoxaline core. arabjchem.org

Table 1: Optimization of Reaction Conditions for Palladium(II)-Catalyzed Synthesis of 2-(phenylsulfinyl)quinoxaline

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (15) | Cs₂CO₃ (2) | DMSO | 100 | 81 |

| 2 | Other Pd Catalysts | Cs₂CO₃ (2) | DMSO | 100 | <70 |

| 3 | Pd(OAc)₂ (15) | Other Bases | DMSO | 100 | <81 |

| 4 | Pd(OAc)₂ (15) | Cs₂CO₃ (2) | Other Solvents | 100 | Lower |

| 5 | Pd(OAc)₂ (15) | Cs₂CO₃ (2) | DMSO | <100 or >100 | Decreased |

Data synthesized from findings in referenced literature. preprints.orgpreprints.org

Metal-Free Synthetic Protocols for Sulfonylated Quinoxalines

In a move towards more sustainable chemistry, metal-free synthetic routes for sulfonylated quinoxalines have been developed. One such method establishes the C2 sulfonylation of quinoxalinones through a metal-free oxidative S–O cross-coupling strategy. rsc.orgresearchgate.net This approach provides 2-sulfonyloxylated quinoxalines and is noted for being mild, facile, and environmentally friendly, with good atomic economy and tolerance for various functional groups. rsc.orgresearchgate.net

Another metal-free approach involves the (hetero)arylsulfonylation of 1-iodopyrrolo[1,2-a]quinoxalines using sodium arylsulfinates. researchgate.net This reaction proceeds efficiently in DMSO as the solvent. researchgate.net Additionally, a unified metal-free protocol for the intermolecular Heck-type sulfonylation of alkenes has been developed through thianthrenation, offering a general method for creating alkenyl sulfones. chemrxiv.org

Green Chemistry Principles in Quinoxaline Synthesis Relevant to Sulfonyl Compounds

The principles of green chemistry are increasingly being applied to the synthesis of quinoxaline derivatives, with methodologies that are also pertinent to the production of sulfonylated analogs.

Hydrothermal Synthesis (HTS) as an Environmentally Benign Approach

Hydrothermal synthesis (HTS) has been explored as a green method for producing quinoxaline derivatives. menchelab.com This technique often uses water as a solvent, a benign and abundant resource. menchelab.com For instance, the synthesis of fluorescent 2,3-diarylquinoxalines has been achieved through HTS. menchelab.com The reaction conditions, including temperature, time, and concentration, have been optimized, with temperatures around 230°C proving effective. menchelab.com This method has been successfully applied to various substituted o-phenylenediamines and 1,2-diketones. menchelab.com The use of HTS aligns with green chemistry principles by minimizing the use of hazardous organic solvents. isca.meisca.me

Ultrasound-Promoted Synthesis Techniques for Enhanced Efficiency

Ultrasound irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of quinoxaline derivatives. thieme-connect.comdoaj.orguomustansiriyah.edu.iq This sonochemical approach offers several advantages over conventional heating methods, such as significantly shorter reaction times (minutes versus hours) and improved product yields. doaj.orguomustansiriyah.edu.iqresearchgate.net The synthesis can often be conducted under milder conditions, and in some cases, can proceed without a catalyst. scielo.br For example, a variety of quinoxaline derivatives have been synthesized in high yields at room temperature under ultrasound irradiation. scielo.br This technique enhances reaction efficiency and reduces energy consumption, making it a greener alternative. thieme-connect.comresearchgate.net

Table 2: Comparison of Conventional vs. Ultrasound-Promoted Synthesis of Quinoxaline Derivatives

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 5 - 20 hours | 30 - 55 |

| Ultrasound Irradiation | 30 - 90 minutes | 65 - 88 |

Data based on a comparative study of chalcone-substituted quinoxalines. doaj.orguomustansiriyah.edu.iqresearchgate.net

Utilization of Heterogeneous Catalysts for Sustainable Production

The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily recovered and recycled, reducing waste and cost. A variety of heterogeneous catalysts have been successfully employed in the synthesis of quinoxalines. chim.it These include:

Mesoporous metal oxides: ZrO₂/MxOy (M = Al, Ga, In, La) supported on MCM-41 have shown high practicality and can be recycled multiple times without significant loss of activity. chim.it

Polymer-supported catalysts: Polymer-supported sulphanilic acid has been found to be an effective and recyclable catalyst for the one-pot synthesis of quinoxalines. arabjchem.org

Zeolite-based catalysts: Nanozeolite clinoptilolite functionalized with propylsulfonic acid serves as a practical and reusable heterogeneous catalyst for quinoxaline synthesis in aqueous media. bohrium.com

Mineral-based catalysts: Phosphate-based fertilizers like mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been used as eco-friendly and recyclable catalysts. dergipark.org.tr

Boron sulfonic acid: This heterogeneous catalyst has demonstrated high efficiency in the green synthesis of quinoxaline derivatives at room temperature. chemmethod.com

Alumina-supported heteropolyoxometalates: Catalysts such as AlCuMoVP and AlFeMoVP have been used for quinoxaline synthesis at room temperature with high yields. nih.gov

The recyclability of these catalysts is a key advantage. For instance, nanozeolite clinoptilolite functionalized with propylsulfonic acid can be reused up to eight times, and phosphate-based fertilizer catalysts for up to six cycles, with only a slight decrease in catalytic activity. bohrium.comdergipark.org.tr

Stereoselective Synthesis of Dihydroquinoxaline-2-ones Incorporating Phenylsulfonyl Groups

The development of stereoselective methods for the synthesis of dihydroquinoxalin-2-ones bearing phenylsulfonyl substituents is a significant area of research, driven by the potential of these chiral heterocycles as valuable building blocks in medicinal chemistry. An efficient one-pot, three-component catalytic approach has been developed for the enantioselective synthesis of 3-substituted-3,4-dihydroquinoxalin-2-ones, where the phenylsulfonyl group plays a crucial role in the reaction sequence. researchgate.netresearchgate.net

This strategy commences with the reaction between an aldehyde, (phenylsulfonyl)acetonitrile, and cumyl hydroperoxide in the presence of a quinine-derived urea (B33335) organocatalyst. This initial step facilitates a Knoevenagel condensation followed by an asymmetric epoxidation, yielding a 1-phenylsulfonyl-1-cyano enantioenriched epoxide as a key intermediate. The phenylsulfonyl group is instrumental in this transformation, activating the adjacent methylene (B1212753) group for the initial condensation and directing the stereochemical outcome of the epoxidation. researchgate.net

A notable example of a biologically relevant molecule synthesized using related principles is 2-((S)-2-oxo-4-(phenylsulfonyl)-3,4-dihydroquinoxalin-3-yl)-N-((S)-7-(piperidin-1-yl)chroman-4-yl)acetamide. uit.no In the synthesis of this class of compounds, the stereochemistry at the C3 position of the dihydroquinoxalin-2-one core is crucial for its biological activity, and an N-phenylsulfonamide is often a preferred group. uit.no

The key features of the one-pot stereoselective synthesis are summarized in the table below.

| Entry | Aldehyde | 1,2-Phenylenediamine | Catalyst | Overall Yield | Enantiomeric Excess (ee) | Reference |

| 1 | Benzaldehyde | 1,2-Phenylenediamine | Quinine-derived urea | Good | Up to 99% | researchgate.net |

| 2 | 4-Bromobenzaldehyde | 1,2-Phenylenediamine | Quinine-derived urea | High | 99% | researchgate.net |

| 3 | 3-Bromobenzaldehyde | 1,2-Phenylenediamine | Quinine-derived urea | High | 99% | researchgate.net |

| 4 | Various aliphatic aldehydes | Various 1,2-phenylenediamines | Quinine-derived urea | Good to High | High | researchgate.netresearchgate.net |

This methodology highlights the utility of the phenylsulfonyl group as a versatile activating and directing group in the asymmetric synthesis of complex heterocyclic structures. The ability to construct these chiral scaffolds in a single pot with high stereocontrol from simple starting materials represents a significant advancement in synthetic efficiency. researchgate.netresearchgate.net

Reactivity of the Quinoxaline Core

The quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the attachment of a phenylsulfonyl group at the C2 position, rendering the pyrazine (B50134) part of the molecule highly susceptible to certain reactions while deactivating the benzo portion.

The C2 position of the 2-(phenylsulfonyl)quinoxaline is highly activated towards nucleophilic attack. The phenylsulfonyl group is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the diversification of the quinoxaline scaffold.

Research has demonstrated that the sulfonyl group can be readily displaced by various nucleophiles. For instance, in quinoxaline 1,4-dioxides, sulfonyl groups at the C2 or C3 position are effectively substituted by amino groups, leading to the formation of 3-amino derivatives in high yields. mdpi.com This method is often preferred over the substitution of halogen atoms for introducing amine residues. mdpi.com The general electrophilic nature of the quinoxaline ring makes it a suitable substrate for substitution reactions with C-nucleophiles, a process known as vicarious nucleophilic substitution (VNS) of hydrogen, especially when the ring is activated by an N-oxide. rsc.org

Studies on 2-monosubstituted quinoxalines have shown that the nature of the substituent at the C2 position significantly influences the readiness of nucleophilic substitution at the C3 position. researchgate.netmdpi.com While a phenylsulfonyl group at C2 primarily directs substitution at its own position due to its excellent leaving group ability, the general principle highlights the activated nature of the pyrazine ring. In a related example, 2,3-dichloro-6-sulfonyl quinoxaline derivatives serve as versatile precursors where the chlorine atoms at C2 and C3 are sequentially substituted by strong nucleophiles like potassium hydrazonodithioates, demonstrating the high reactivity of these positions. researchgate.net

In contrast to the activated pyrazine ring, the benzo moiety of quinoxaline is deactivated towards electrophilic aromatic substitution (EAS). thieme-connect.de This deactivation is a consequence of the electron-withdrawing nature of the fused pyrazine ring. When electrophilic substitution does occur, it is directed to the 5- and 8-positions, which have the highest electron density in the benzenoid ring. thieme-connect.de The presence of the 2-phenylsulfonyl group further deactivates the entire heterocyclic system towards electrophiles.

Despite the deactivation, specific electrophilic substitution reactions can be carried out under controlled conditions. A key example is sulfochlorination. The reaction of 2,3-diphenylquinoxaline (B159395) with chlorosulfonic acid results in the formation of a sulfonyl chloride derivative, typically at the 6- or 7-position of the benzo ring. mdpi.comijpras.com Similarly, treatment of a methoxyphenyl quinoxaline with chlorosulfonic acid yields the corresponding quinoxaline sulfonyl chloride. mdpi.com In the case of 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide, sulfochlorination occurs on the C3-phenyl substituent, which is explained by the strong deactivating, meta-orienting effect of the quinoxaline 1,4-dioxide nucleus on the conjugated phenyl ring. rsc.orgnih.gov This indicates that direct sulfonation on the benzo moiety of this compound itself would require harsh conditions and would likely yield a mixture of 5- and 8-substituted isomers, along with potential substitution on the phenyl ring of the sulfonyl group.

| Reaction | Reagent | Conditions | Product | Ref |

| Sulfochlorination | Chlorosulfonic acid | Room Temperature | Quinoxaline-6-sulfonyl chloride | researchgate.netmdpi.comijpras.com |

| Nitration | HNO₃/H₂SO₄ | Not specified | 5-Nitroquinoxaline (for parent quinoxaline) | pdx.eduminia.edu.eg |

| Halogenation | Br₂/FeBr₃ | Not specified | 5-Bromoquinoxaline (for parent quinoxaline) | pdx.eduminia.edu.eg |

Nucleophilic Substitution at the C2 Position

Transformations Involving the Sulfonyl Group

The phenylsulfonyl group is not merely a static substituent; it actively participates in and directs the chemical transformations of the molecule.

The primary role of the 2-phenylsulfonyl group is to act as a potent activating group for nucleophilic substitution at the C2 position. Its strong electron-withdrawing capacity significantly lowers the electron density at C2, making it highly electrophilic and prone to attack by nucleophiles. mdpi.comthieme-connect.de This activation is crucial for synthesizing a wide array of 2-substituted quinoxaline derivatives.

In electrophilic substitutions, the sulfonyl group is a deactivating, meta-directing group. Therefore, for any electrophilic attack on the phenyl ring of the this compound moiety, substitution would be directed to the meta-positions (3' and 5'). On the quinoxaline core itself, the combined deactivating effect of the pyrazine ring and the 2-sulfonyl group makes electrophilic attack on the benzo ring challenging, but as noted, substitution favors the 5- and 8-positions. thieme-connect.de

The sulfonyl group itself can be a site for chemical modification, although this is less common than transformations on the quinoxaline core. A more synthetically valuable approach involves introducing a sulfonyl chloride group onto the benzo moiety of a quinoxaline, which can then be derivatized.

Extensive research has been conducted on the synthesis of quinoxaline sulfonamides from quinoxaline sulfonyl chlorides. mdpi.com For example, 2,3-diphenylquinoxaline can be converted to 2,3-diphenylquinoxaline-6-sulfonyl chloride. ijpras.com This intermediate readily reacts with a variety of aliphatic and aromatic amines, often in the presence of a base like pyridine, to yield a library of N-substituted quinoxaline-6-sulfonamides. mdpi.comijpras.com This strategy highlights a powerful method for functionalizing the quinoxaline scaffold, where the sulfonyl linkage serves as a handle for introducing diverse chemical functionalities.

Table of Synthesized Quinoxaline Sulfonamides from Quinoxaline Sulfonyl Chloride

| Amine Nucleophile | Reaction Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Ammonia | Reflux with 50% NH₃ solution | 2,3-Diphenylquinoxaline-7-sulfonamide | 64 | ijpras.com |

| Aniline | Methanol, Pyridine, Microwave | N-Phenyl-2,3-diphenylquinoxaline-7-sulfonamide | 71 | ijpras.com |

| Various aromatic amines | Neat, Eco-friendly conditions | Substituted quinoxaline sulfonamides | Good to Excellent | mdpi.com |

The Sulfonyl Moiety as an Activating or Directing Group

Functional Group Interconversions and Side Chain Modifications on Substituted 2-(Phenylsulfonyl)quinoxalines

Functional group interconversion (FGI) is a key strategy in organic synthesis for modifying molecules in a controlled manner. imperial.ac.ukscribd.com In the context of quinoxalines bearing a sulfonyl group, FGI allows for the synthesis of complex derivatives where the sulfonyl group is maintained while other parts of the molecule are altered.

A prime example is the synthesis starting from quinoxaline-2,3-dione. This starting material can first undergo electrophilic substitution to introduce a sulfonyl chloride group at the 6-position, which is then converted to a stable sulfonamide, for instance, by reaction with pyrrolidine. researchgate.net The resulting 6-(pyrrolidin-1-ylsulfonyl)quinoxaline-2,3-dione can then undergo a significant functional group interconversion. Treatment with a chlorinating agent like phosphoryl chloride converts the dione (B5365651) into 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline. researchgate.net This dichloro derivative is a highly valuable intermediate, as the two chlorine atoms can be selectively or sequentially substituted by various nucleophiles, leading to complex, polysubstituted quinoxalines. researchgate.net This sequence demonstrates how a sulfonyl-substituted quinoxaline can undergo further transformations on the heterocyclic ring, showcasing the compatibility of the sulfonyl group with subsequent reaction steps.

Computational and Theoretical Investigations of 2 Phenylsulfonyl Quinoxaline

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and ground-state properties of molecules. cond-mat.de For quinoxaline (B1680401) derivatives, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with basis sets like 6-31G(d,p) or 6-311G(d,p), are commonly employed to model their geometries and electronic characteristics. jmaterenvironsci.comsciensage.info These calculations yield optimized molecular geometries, providing precise data on bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation. jmaterenvironsci.com

The ground state geometry and electronic structure are crucial for understanding the molecule's intrinsic properties. jmaterenvironsci.com DFT allows for the calculation of various parameters that describe the molecule's stability and charge distribution, such as total energy, dipole moment, and Mulliken atomic charges. sciensage.info This information is foundational for more advanced computational studies, including the analysis of molecular orbitals and reaction pathways.

Table 1: Ground State Properties Calculated via DFT

| Property | Description | Relevance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths and angles for the stable conformer. niscpr.res.in |

| Total Energy | The total energy of the molecule in its ground electronic state. | A key indicator of molecular stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and prone to electron transfer. researchgate.netarxiv.org For a molecule like 2-(Phenylsulfonyl)quinoxaline, which contains both electron-donating (quinoxaline ring) and strongly electron-withdrawing (phenylsulfonyl group) moieties, FMO analysis is particularly insightful. The electron-withdrawing sulfonyl group is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity and reactivity. arxiv.org The calculated energies of the HOMO and LUMO indicate that charge transfer occurs within the molecule. niscpr.res.inscirp.org

Various quantum chemical parameters can be derived from HOMO and LUMO energies to quantify the electron transfer tendencies of a molecule. sciensage.inforesearchgate.net

Table 2: Key Quantum Chemical Reactivity Descriptors from FMO Analysis

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. sciensage.info |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. sciensage.info |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. scirp.org |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity for soft molecules. researchgate.net |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom or group to attract electrons. |

Density Functional Theory (DFT) Calculations for Ground State Properties

Mechanistic Studies through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

By mapping the potential energy surface of a reaction, computational methods can identify the most probable pathway from reactants to products. This involves locating and characterizing stationary points, including local minima (reactants, intermediates, and products) and first-order saddle points, which correspond to transition states. arxiv.org DFT calculations are frequently used to determine the geometries and energies of these transition states. researchgate.net

For a reaction involving this compound, theoretical calculations could be used to model the step-by-step mechanism. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a proposed reaction pathway. arxiv.org This approach allows for the comparison of different possible mechanisms, such as concerted versus stepwise pathways, and helps to understand the role of catalysts or solvents in the reaction. researchgate.net

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, specifically the nature of the rate-determining step and the structure of the transition state. princeton.edu A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium), leading to a change in the reaction rate. youtube.com This rate change occurs because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy. princeton.edu

If the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction, a significant (primary) KIE is typically observed. youtube.com The magnitude of the KIE can provide detailed information about the geometry of the transition state; for example, whether bond cleavage is in an early, late, or symmetrical phase. nih.govnih.gov If a reaction involving this compound were studied, computational modeling of the KIE could predict the expected rate change upon isotopic substitution at a specific position, offering strong evidence for or against a proposed transition state structure.

Elucidation of Reaction Pathways and Transition States

Molecular Modeling and Ligand-Target Interaction Prediction

Given that many quinoxaline derivatives exhibit significant biological activity, molecular modeling techniques are vital for predicting and understanding how this compound might interact with biological targets like proteins or enzymes. mdpi.comekb.eg

Molecular docking is a primary computational technique used in this area. It predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. rsc.org For this compound, a docking study would involve computationally placing the molecule into the binding pocket of a known protein target. The simulation then calculates a "docking score," which estimates the binding free energy and reflects the stability of the ligand-protein complex. ekb.eg This process can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. niscpr.res.in

More recently, advanced machine learning and deep learning models, such as deep convolutional neural networks (CNNs) and graph convolutional networks (GCNs), have been developed for large-scale drug-target interaction (DTI) prediction. nih.govresearchgate.netrsc.org These models learn from vast datasets of known interactions and can predict potential new targets for a novel compound based on its 2D or 3D structural features. rsc.orgplos.org Such an approach could be used to screen this compound against a wide range of biological targets to identify promising candidates for further experimental validation. nih.gov

In Silico Prediction of Binding Affinities with Biological Targets

In silico methods are instrumental in predicting how strongly a compound like this compound might interact with biological targets. Molecular docking is a primary tool used for this purpose, simulating the binding of a ligand to the active site of a target protein and estimating the binding affinity, often expressed as a binding energy score.

Studies on various quinoxaline derivatives have demonstrated the utility of this approach. For instance, molecular docking has been employed to predict the binding affinities of quinoxaline derivatives with targets such as phosphoinositide 3-kinase α (PI3Kα), epidermal growth factor receptor (EGFR), and cyclooxygenase-2 (COX-2). nih.govrsc.orgnih.gov In one study, a series of 2-aliphatic cyclic amine-3-(arylsulfonyl)quinoxalines were evaluated as potential PI3Kα inhibitors, with the most potent compound showing an IC50 value of 0.025µM. nih.gov Molecular docking analysis helped to elucidate the possible binding modes of these compounds within the PI3Kα active site. nih.gov

Similarly, for other quinoxaline derivatives targeting EGFR and COX-2, docking studies have shown a good correlation between predicted binding affinities and experimentally determined inhibitory activities. rsc.org The binding energy calculations from these in silico studies often align well with the IC50 values obtained from in vitro assays. nih.gov For example, derivatives of 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline have been subjected to molecular docking simulations to predict their biological targets. researchgate.net

The process typically involves preparing the 3D structure of the target protein and the ligand. The docking software then explores various possible conformations of the ligand within the protein's binding site and calculates a scoring function to rank the poses. These scores provide a qualitative prediction of the binding affinity. While these predictions are not always perfectly correlated with experimental values, they are invaluable for prioritizing compounds for synthesis and biological testing.

Table 1: Examples of Predicted Binding Affinities for Quinoxaline Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (Example) | Reference |

| 2-Aliphatic cyclic amine-3-(arylsulfonyl)quinoxalines | PI3Kα | IC50 of 0.025µM for the most potent compound | nih.gov |

| Quinoxaline derivatives | EGFR | Good correlation with IC50 values | rsc.orgnih.gov |

| Quinoxaline derivatives | COX-2 | Good correlation with IC50 values | rsc.org |

| Tetrahydroquinoxaline sulfonamide derivatives | Tubulin | - | rsc.org |

| Imidazo[1,2-a]quinoxaline (B3349733) derivatives | Human Melanoma Target | Ligand with PubChem_CID 44561182 had the least binding affinity | abjournals.org |

Analysis of Predicted Binding Modes and Key Intermolecular Interactions

Beyond just predicting if a compound will bind, computational analysis reveals how it binds. This involves a detailed examination of the predicted binding poses to identify key intermolecular interactions between the ligand and the target protein. These interactions are crucial for stabilizing the ligand-protein complex and are a key determinant of binding affinity and selectivity.

Common types of intermolecular interactions observed in these studies include:

Hydrogen Bonds: These are critical for the specificity of binding. For example, in the case of tetrahydroquinoxaline sulfonamide derivatives binding to tubulin, a hydrogen bond was predicted between the NH group of the ligand and the protein. rsc.org

Hydrophobic Interactions: The phenyl and quinoxaline rings of this compound are capable of forming significant hydrophobic interactions with nonpolar residues in a protein's binding pocket. Studies on tetrahydroquinoxaline derivatives showed hydrophobic interactions with residues like βAsn258, βMet259, and βLys352 in tubulin. rsc.org

π-π Stacking: The aromatic nature of the quinoxaline and phenyl rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Molecular docking studies on various quinoxaline derivatives have successfully identified these types of interactions. For example, in the study of PI3Kα inhibitors, the analysis of the binding mode revealed how the arylsulfonyl group and the quinoxaline core fit into the active site. nih.gov Similarly, for EGFR and COX-2 inhibitors, docking simulations have provided detailed pictures of the binding poses, highlighting the key residues involved in the interaction. rsc.org

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Computational methods are also powerful tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. This is known as Structure-Activity Relationship (SAR) analysis.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a compound with its biological activity. conicet.gov.ar These models can then be used to predict the activity of new, unsynthesized compounds.

For quinoxaline derivatives, QSAR studies have been successfully applied. abjournals.orgconicet.gov.arnih.gov The process involves:

Data Set Preparation: A series of quinoxaline derivatives with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A 2D-QSAR model was developed for quinoxaline derivatives as anticancer agents against triple-negative breast cancer. nih.gov This model identified five key molecular descriptors related to energy, molecular force field, and hydrophobicity that were correlated with the anticancer activity. nih.gov Another QSAR study on imidazo[1,2-a]quinoxaline derivatives against human melanoma used a genetic function algorithm to build a predictive model. abjournals.org

These QSAR models provide valuable insights into which structural features are important for activity and can guide the design of more potent analogs of this compound.

Table 2: Example of a 2D-QSAR Model for Quinoxaline Derivatives

| Study Focus | Cell Line | Statistical Parameter | Value |

| Anticancer Agents | TNBC MDA-MB231 | r² (training set) | 0.78 |

| Anticancer Agents | TNBC MDA-MB231 | q² (training set) | 0.71 |

| Anticancer Agents | TNBC MDA-MB231 | pred_r² (test set) | 0.68 |

Source: nih.gov

In Silico Prediction of Pharmacokinetic Profiles for Compound Optimization

In addition to predicting biological activity, computational methods can also forecast the pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). rsc.orgeijppr.com Predicting these properties early in the drug discovery process is crucial for avoiding costly failures in later stages.

For quinoxaline derivatives, in silico ADME prediction tools are used to estimate properties like:

Aqueous Solubility: Affects absorption and formulation.

Lipophilicity (LogP): Influences absorption, distribution, and metabolism. A balanced LogP is often desirable. fortunejournals.com

Blood-Brain Barrier (BBB) Permeation: Important for drugs targeting the central nervous system. semanticscholar.org

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. fortunejournals.com

Human Oral Absorption: Estimates how much of the drug will be absorbed when taken orally.

Drug-likeness: Assesses whether the compound has physicochemical properties similar to known oral drugs (e.g., Lipinski's Rule of Five). nih.gov

Several studies on quinoxaline derivatives have included in silico ADME predictions. rsc.orgsemanticscholar.orgrsc.org For example, the SwissADME calculator has been used to predict the ADME properties of quinoxaline-based acetylcholinesterase inhibitors, showing promising drug-likeness and BBB permeation. semanticscholar.org Similarly, ADMET and toxicity studies for other quinoxaline series have indicated a high level of drug-likeness. rsc.org These predictions help to identify potential liabilities of a compound and guide its optimization to improve its pharmacokinetic profile.

Table 3: Commonly Predicted In Silico Pharmacokinetic Properties

| Property | Description | Importance |

| LogP | Octanol-water partition coefficient | Measures lipophilicity, affects absorption and distribution. |

| TPSA | Topological Polar Surface Area | Predicts drug transport properties like intestinal absorption and BBB penetration. |

| Molecular Weight | Mass of the molecule | Influences diffusion and transport across membranes. |

| Number of H-bond donors/acceptors | Count of N-H, O-H bonds and N, O atoms | Affects solubility and binding to targets. |

| Rotatable Bonds | Number of single bonds that can rotate freely | Influences conformational flexibility and binding. |

| Lipinski's Rule of Five Violations | A rule of thumb to evaluate drug-likeness | Predicts if a compound is likely to be an orally active drug. |

Applications of 2 Phenylsulfonyl Quinoxaline in Advanced Organic Synthesis

Utility as a Building Block in Complex Molecular Architectures

2-(Phenylsulfonyl)quinoxaline serves as a foundational unit for the synthesis of more elaborate molecules. Its quinoxaline (B1680401) core provides a rigid, aromatic framework, while the phenylsulfonyl group offers a reactive handle for further chemical elaboration. Chemists utilize this building block to access a variety of fused heterocyclic systems and substituted derivatives that would be challenging to synthesize through other routes.

For instance, the synthesis of 2-phenylsulphonyl-3-styrylquinoxaline demonstrates how the core structure can be built upon. niscpr.res.in This reaction involves the initial formation of a methyl-substituted phenylsulfonyl quinoxaline, which then undergoes condensation with aromatic aldehydes to attach a styryl group, expanding the molecular complexity. niscpr.res.in The reactivity of the methyl group adjacent to the sulfonyl-substituted ring is enhanced, facilitating this transformation. This strategy highlights the role of this compound derivatives as key precursors to larger, conjugated systems relevant in materials science and medicinal chemistry.

Strategic Intermediate in the Synthesis of Substituted Quinoxaline Derivatives

The phenylsulfonyl moiety is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, making this compound a strategic precursor for a wide array of 2-substituted quinoxalines. This synthetic strategy allows for the introduction of diverse functional groups at the C2-position of the quinoxaline ring under relatively mild conditions.

The synthesis of this compound itself is often accomplished via the reaction of 2-chloroquinoxaline (B48734) with sodium benzenesulfinate. researchgate.net This positions the phenylsulfonyl group as a more versatile leaving group than the original chloride, enabling reactions with a broader range of nucleophiles. This two-step sequence—chlorination followed by sulfonylation—is a common tactic to activate a heterocyclic core for subsequent functionalization. The resulting sulfone can then be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to generate libraries of novel quinoxaline derivatives.

Table 1: Synthesis of this compound Derivatives

| Precursor | Reagent | Product | Reference |

| 2-Chloroquinoxaline | Sodium benzenesulfinate | This compound | researchgate.net |

| 2-Chloroquinoxaline | Sodium p-toluenesulfinate | 2-(4-Methylphenyl)sulfonylquinoxaline | researchgate.net |

| 2-Methyl-3-phenylthioquinoxaline | H₂O₂ in Ac₂O | 2-Methyl-3-phenylsulphonylquinoxaline | niscpr.res.in |

This table showcases methods for creating phenylsulfonyl quinoxalines, which are then primed for further substitution reactions.

Role of the Sulfonyl Moiety in Directing Regioselective and Stereoselective Transformations

The powerful electron-withdrawing capacity of the phenylsulfonyl group significantly influences the electronic landscape of the quinoxaline ring system. This electronic perturbation plays a crucial role in directing the regioselectivity of further chemical modifications. beilstein-journals.org In reactions involving electrophilic or nucleophilic attack, the sulfonyl group can deactivate its immediate vicinity and activate other specific positions on the heterocyclic core.

For example, in C-H functionalization reactions, the regiochemical outcome is often governed by the interplay between the inherent reactivity of the quinoxaline nitrogens and the electronic effects of substituents. thieme-connect.com The sulfonyl group at the C2-position can direct incoming reagents to other positions of the molecule with high precision. While specific studies on this compound are focused, the principles of sulfonyl-directed reactions are well-established. beilstein-journals.org This directing ability is fundamental for achieving regioselective synthesis, avoiding the formation of unwanted isomers and simplifying purification processes. masterorganicchemistry.com

Furthermore, the steric bulk of the phenylsulfonyl group can influence the stereochemical outcome of reactions occurring at adjacent positions, providing a degree of stereocontrol. In asymmetric synthesis, such steric influence can be exploited to favor the formation of one stereoisomer over another. acs.org

Participation in Cascade, Tandem, and Multicomponent Reactions

Modern organic synthesis increasingly relies on cascade, tandem, and multicomponent reactions to build molecular complexity efficiently in a single pot. The structural motifs found in this compound are relevant to these advanced synthetic strategies. While the compound itself may be the target of such reactions, its derivatives are also active participants.

A palladium(II)-catalyzed tandem reaction has been developed for the synthesis of 2-(phenylsulfinyl)quinoxaline derivatives, which are closely related to their sulfonyl counterparts. preprints.orgpreprints.org This process involves a C-S bond cross-coupling followed by sulfonylation, demonstrating how complex quinoxaline systems can be assembled in a streamlined fashion. preprints.orgpreprints.org Such methods are prized for their atom economy and for reducing the number of synthetic steps and purification procedures.

Moreover, multicomponent reactions that generate sulfonyl-functionalized heterocyclic systems highlight the importance of this moiety in convergent synthesis strategies. rsc.org For example, a three-component radical cascade annulation has been reported for the synthesis of 3-sulfonylquinolines, a related heterocyclic system. researchgate.net These reactions combine simple starting materials to rapidly generate complex products, a strategy where sulfonyl-activated intermediates play a key role.

Table 2: Examples of Advanced Reactions for Quinoxaline Synthesis

| Reaction Type | Key Reactants | Product Type | Reference |

| Tandem Reaction | Quinoxaline, Phenylthiophenol | 2-(Phenylsulfinyl)quinoxaline | preprints.orgpreprints.org |

| Multicomponent Reaction | N-Aryl Enamines, Nitromethane | 3-(Trifluoromethyl)quinoxalines | researchgate.net |

| Radical Cascade | ortho-Diisocyanoarenes, Diarylphosphine oxides | 2-Phosphoryl-substituted quinoxalines | acs.org |

This table illustrates the types of advanced, one-pot reactions used to create functionalized quinoxalines, underscoring the field's direction towards efficiency and complexity.

Explorations in Medicinal Chemistry with 2 Phenylsulfonyl Quinoxaline Derivatives

Rational Design Principles for Novel Bioactive Scaffolds

The design of novel bioactive scaffolds based on the 2-(phenylsulfonyl)quinoxaline core is a strategic endeavor in medicinal chemistry, aimed at developing compounds with enhanced potency and selectivity. The incorporation of the sulfonamide moiety, a well-known pharmacophore, into the quinoxaline (B1680401) framework is a key principle driving the synthesis of new derivatives with a broad spectrum of biomedical applications, including anticancer and antimicrobial activities. mdpi.com

The rational design of these compounds often involves a multi-pronged approach. One strategy is the bioisosteric replacement of other functional groups with the sulfonamide moiety. This approach is based on the principle that the sulfonamide group can mimic the properties of other groups, such as amides, while potentially improving physicochemical and pharmacokinetic properties. mdpi.com

Another key design principle is the strategic modification of the quinoxaline core and the phenylsulfonyl group to optimize interactions with biological targets. For instance, in the development of anticancer agents, new series of 6-chloroquinoxalines have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical player in tumor angiogenesis. ekb.eg The design process for these inhibitors involves creating molecules that can effectively bind to the active site of the target enzyme.

Furthermore, computational methods such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and pharmacophore modeling are integral to the rational design process. conicet.gov.arnih.gov These techniques allow for the prediction of biological activity and the elucidation of the structural requirements for effective drug-target interactions, thereby guiding the synthesis of more potent and selective compounds. For example, the design of quinoxaline derivatives as HIV-1 reverse transcriptase inhibitors has been guided by the construction of virtual chemical libraries and their subsequent screening using docking and 3D-QSAR models. conicet.gov.arnih.gov

In Vitro Studies on Molecular and Cellular Targets (excluding clinical outcomes)

Investigation of Antimicrobial Potential (e.g., for 2-phenylsulfonyl-substituted quinoxaline 1,4-dioxides)

Quinoxaline 1,4-dioxides (QdNOs) are a class of compounds that have demonstrated significant antimicrobial properties. Within this class, derivatives bearing a phenylsulfonyl group at the 2-position have shown promise. Research has indicated that the oxidation of a phenylthio bridge to a phenylsulfonyl derivative can influence antimicrobial activity. While in some cases this oxidation slightly reduces activity compared to the phenylthio counterparts, these compounds still exhibit noteworthy antimicrobial potential. nih.gov

For instance, a series of 3-methylquinoxaline 1,4-di-N-oxide derivatives with a phenylsulfonyl group at the R2 position have been synthesized and evaluated for their antimicrobial effects. nih.gov The antimicrobial activity of these compounds is often assessed by determining their minimum inhibitory concentration (MIC) against various bacterial strains. The N-oxide groups on the quinoxaline ring are considered important for enhancing antimycobacterial activity. nih.gov

Interactive Table of Antimicrobial Activity of Quinoxaline Derivatives:

| Compound Class | Test Organism | Activity/MIC | Reference |

| 3-methyl-2-phenylthioquinoxaline 1,4-di-N-oxide derivatives | Mycobacterium tuberculosis | 0.39-0.78 µg/mL | nih.gov |

| 3-methyl-2-phenylsulfonylquinoxaline 1,4-di-N-oxide derivatives | General Antimicrobial | Slightly reduced activity compared to phenylthio derivatives | nih.gov |

| Quinoxaline sulfonamide derivatives | S. aureus | Zone of Inhibition: 14 mm (at 50 µg/mL) | mdpi.com |

| Quinoxaline sulfonamide derivatives | E. coli | Zone of Inhibition: 16 mm (at 50 µg/mL) | mdpi.com |

Evaluation as Modulators of Enzyme Activities (e.g., reverse transcriptase inhibition)

Quinoxaline derivatives have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of highly active antiretroviral therapy (HAART) for the treatment of HIV-1. conicet.gov.arnih.gov The development of new NNRTIs is driven by the need to overcome drug resistance and reduce the adverse effects associated with current therapies. nih.gov

The rational design of quinoxaline-based NNRTIs often involves computational approaches to build and screen virtual libraries of compounds. conicet.gov.arnih.gov These studies have shown that the quinoxaline scaffold can be effectively targeted to the NNRTI binding pocket of the HIV-1 reverse transcriptase enzyme. While specific studies focusing solely on this compound as a reverse transcriptase inhibitor are not extensively detailed, the broader research on quinoxaline derivatives provides valuable insights. For example, the synthesis and biological evaluation of various quinoxaline derivatives have led to the discovery of potent inhibitors of the wild-type reverse transcriptase enzyme. conicet.gov.ar

Structure-activity relationship studies on related heterocyclic compounds, such as 2-phenylamino-4-phenoxyquinoline derivatives, have demonstrated that specific substitutions on the heterocyclic core are crucial for inhibitory activity against HIV-1 RT. mdpi.comnih.gov

Assessment of Cytotoxicity in Cancer Cell Lines

The cytotoxic potential of this compound derivatives and related compounds has been investigated against a variety of human cancer cell lines. These in vitro studies are crucial for identifying promising anticancer drug candidates.

For example, a series of novel 2-phenylquinoxaline-6-carboxylic acid derivatives demonstrated potent and selective cytotoxicity against colorectal (HCT-116, Caco-2) and breast cancer (MCF-7) cell lines, with IC₅₀ values below 10 µM. nih.gov Another study on 6-chloroquinoxaline (B1265817) derivatives identified a compound that exhibited greater cytotoxic effects against MCF-7 and HCT-116 cell lines than the standard drug doxorubicin. ekb.eg

Furthermore, the cytotoxicities of various quinoxaline derivatives, including those with heterocyclic substitutions containing nitrogen, sulfur, and oxygen, have been examined against human lung adenocarcinoma (PC-14), human gastric adenocarcinoma (MKN-45), and human colon adenocarcinoma (colon 205) cells. nih.gov In one instance, a pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione showed marked cytotoxicity against MKN-45 cells with an IC₅₀ value of 0.073 µM. nih.gov

Interactive Table of Cytotoxicity of Quinoxaline Derivatives:

| Compound/Derivative Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenylquinoxaline-6-carboxylic acid derivatives | HCT-116, Caco-2, MCF-7 | < 10 | nih.gov |

| 6-Chloroquinoxaline derivative (Compound 6) | MCF-7 | 5.11 | ekb.eg |

| 6-Chloroquinoxaline derivative (Compound 6) | HCT-116 | 6.18 | ekb.eg |

| Doxorubicin (Reference) | MCF-7 | 7.43 | ekb.eg |

| Doxorubicin (Reference) | HCT-116 | 9.27 | ekb.eg |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (Compound 10) | MKN 45 | 0.073 | nih.gov |

| Adriamycin (Reference) | MKN 45 | 0.12 | nih.gov |

| Cis-platin (Reference) | MKN 45 | 2.67 | nih.gov |

| Quinoxaline derivatives (Compounds 13, 15, 16, 19) | HePG-2, MCF-7, HCT-116 | 7.6 - 32.4 | benthamscience.com |

Structure-Activity Relationship (SAR) Analysis for Functional Optimization

Impact of the Phenylsulfonyl Group on Biological Efficacy

The incorporation of a phenylsulfonyl group into the quinoxaline scaffold has a discernible impact on the biological activity of the resulting derivatives. Structure-activity relationship (SAR) studies have provided insights into how this functional group influences the therapeutic potential of these compounds.

In the context of antimicrobial activity, the oxidation of a phenylthio group to a phenylsulfonyl group in 3-methylquinoxaline 1,4-di-N-oxide derivatives has been shown to slightly reduce the activity. nih.gov This suggests that the electronic and steric properties of the sulfur linkage play a role in the interaction with microbial targets. However, even with this slight reduction, the phenylsulfonyl derivatives maintain significant antimicrobial properties.

Conversely, in the realm of anticancer research, the sulfonamide moiety, which is structurally related to the phenylsulfonyl group, is considered a valuable pharmacophore. mdpi.com The therapeutic potential of quinoxalines has been enhanced by the incorporation of the sulfonamide group. mdpi.com SAR studies on quinoxaline sulfonamide derivatives have revealed that substitutions on the phenylsulfonamide moiety can significantly modulate antibacterial activity. For example, an ortho-hydroxy group on the phenylsulfonamide moiety was found to increase antibacterial activity. mdpi.com

Furthermore, in a series of anticancer quinoxaline derivatives, a sulfonyl linker at the third position of the quinoxaline system was found to decrease activity, whereas a benzyl (B1604629) linker increased it. mdpi.com This highlights the importance of the nature and position of the linker in determining the biological efficacy of these compounds.

Influence of Substituents on the Quinoxaline and Phenyl Rings on Activity Profiles

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on both the quinoxaline and phenyl rings. These modifications alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

The position and nature of substituents on the quinoxaline nucleus play a crucial role in determining the pharmacological activity.

Positions 6 and 7: The introduction of electron-withdrawing groups at the C6 or C7 positions of the quinoxaline moiety has been shown to enhance the antimycobacterial activity of certain derivatives. mdpi.com For instance, in a series of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxides, compounds with electron-withdrawing groups like trifluoromethyl (CF3), chloro (Cl), or fluoro (F) at the 7-position were the most active against Mycobacterium tuberculosis. mdpi.com Specifically, the IC90 values were 1.07 µM, 1.25 µM, and 4.65 µM for the CF3, Cl, and F substituted compounds, respectively. mdpi.com Similarly, for quinoxaline-2-carboxylate 1,4-dioxide derivatives, the presence of a chloro, methyl, or methoxy (B1213986) group at the 7-position of the benzene (B151609) moiety reduces the MIC and IC50 values in anti-TB activity. nih.gov In the context of anticancer activity, derivatives with electron-withdrawing groups at position 6 or 7 on the quinoxaline ring demonstrated better activity. nih.gov The presence of a trifluoromethyl or methoxy group at position 3 of the quinoxaline moiety also increases the antimycobacterial activity. mdpi.com

Position 2 and 3: Modifications at the C2 and C3 positions also significantly impact activity. For example, replacing a phenyl group at position 3 with a methyl group can significantly enhance the cytotoxic activity of some quinoxaline-1,4-dioxide derivatives. rsc.org Furthermore, the nature of the substituent at the C2 position is critical; replacing a cyano group with an ethoxycarbonyl group can lead to a noticeable decrease in cytotoxic activity against several cancer cell lines. rsc.org In another study, the presence of a thioether linkage and a sterically bulky aromatic group at the C2 position resulted in potent antimycobacterial activity. mdpi.com

Alterations to the phenyl ring of the this compound scaffold also have a profound effect on the activity profile.

The following table summarizes the influence of various substituents on the activity profiles of quinoxaline derivatives based on several studies.

| Scaffold | Substituent Position | Substituent | Effect on Activity | Biological Activity | Reference |

| Quinoxaline Phenyl Derivatives | Phenyl Ring (para) | Methoxy | Highest activity | Antimycobacterial | mdpi.com |

| Quinoxaline Phenyl Derivatives | Phenyl Ring (para) | No substituent | Lowest activity | Antimycobacterial | mdpi.com |

| Quinoxaline-2-carboxamide 1,4-di-N-oxides | Quinoxaline Ring (C7) | CF3, Cl, F | Most active | Antimycobacterial | mdpi.com |

| 2-(substituted phenylimino) quinoxaline-3-one | Phenyl Ring (para) | NO2 | Very potent | Analgesic | |

| 2-(substituted phenylimino) quinoxaline-3-one | Phenyl Ring | Methyl | Reduced activity | Analgesic | |

| Quinoxaline-1,4-dioxide derivatives | Quinoxaline Ring (C3) | Methyl (replacing Phenyl) | Enhanced cytotoxicity | Anticancer | rsc.org |

Development of Chemical Probes and Tools for Mechanistic Biological Research

The versatility of the this compound scaffold extends beyond its direct therapeutic applications. These compounds also serve as valuable platforms for the development of chemical probes and tools to investigate complex biological processes and mechanisms of action. These molecular tools are instrumental in target identification, validation, and understanding the intricate pathways involved in disease pathogenesis.

The design of such probes often involves the incorporation of reporter groups, such as fluorophores or affinity tags, onto the quinoxaline framework. This allows for the visualization, tracking, and isolation of the target biomolecules. For instance, a quinoxaline-based fluorescent probe, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), has been developed for estimating the polarity of protein binding sites. rsc.org This probe exhibits solvatochromic fluorescence, meaning its emission spectrum changes with the polarity of its environment, providing a tool to characterize the binding pockets of proteins. rsc.org

Small-molecule fluorescent probes are advantageous due to their high sensitivity, selectivity, and potential for automated detection. mdpi.com They can be designed to covalently bind to the active sites of specific enzymes, enabling activity-based proteomic profiling. mdpi.com The general structure of these probes consists of a recognition group, a linker, and a fluorophore. mdpi.com

The development of such probes based on the this compound core can aid in elucidating the mechanisms of action of this class of compounds. By understanding how substituents on the quinoxaline and phenyl rings affect binding affinity and selectivity, more potent and specific inhibitors can be designed. The use of these chemical probes in combination with techniques like fluorescence microscopy and proteomics can provide a deeper understanding of the cellular targets and pathways modulated by this compound derivatives, ultimately accelerating the drug discovery process.

Supramolecular Assemblies and Intermolecular Interactions Involving 2 Phenylsulfonyl Quinoxaline

Characterization of Hydrogen Bonding Networks in Crystalline Structures

In the crystalline state, molecules of 2-(phenylsulfonyl)quinoxaline and its derivatives are often organized through a network of weak intermolecular interactions. While classical hydrogen bonds may not be the primary directing force in the absence of strong donor groups, weaker C-H···O and C-H···N hydrogen bonds play a significant role in stabilizing the crystal lattice. nih.govresearchgate.netresearchgate.net

The oxygen atoms of the sulfonyl group (O=S=O) and the nitrogen atoms within the quinoxaline (B1680401) ring are potential hydrogen bond acceptors. Aromatic and aliphatic C-H groups can act as donors, leading to the formation of intricate networks. For instance, in related quinoxaline structures, C-H···N hydrogen bonds have been observed to connect molecules into chains. nih.gov Similarly, C-H···O interactions involving the sulfonyl oxygen atoms can link molecules, often forming centrosymmetric dimers or more extended two-dimensional sheets. researchgate.netresearchgate.net

Table 1: Representative Hydrogen Bond Interactions in Quinoxaline Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| C-H···N | Aromatic C-H | Quinoxaline N | 2.5 - 2.8 | Chain formation |

| C-H···O | Aromatic/Aliphatic C-H | Sulfonyl O | 2.4 - 2.7 | Dimer and sheet formation |

Note: The data in this table is representative of interactions found in quinoxaline-based crystal structures and may not be specific to this compound itself without dedicated crystallographic studies.

Analysis of Pi-Stacking Interactions and Aromatic Packing Motifs

Given the presence of two aromatic systems—the phenylsulfonyl group and the quinoxaline moiety—π-stacking interactions are a dominant feature in the solid-state arrangement of this compound. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are crucial in dictating the packing motifs. nih.govrsc.org

In many quinoxaline derivatives, offset π-stacking interactions are observed, where the aromatic rings are displaced relative to one another. nih.gov This arrangement is often more energetically favorable than a face-to-face orientation. The centroid-to-centroid distances in such stacks are typically in the range of 3.4 to 3.8 Å. nih.gov Hirshfeld surface analysis can reveal the characteristic features of π-stacking, and fingerprint plots can quantify their contribution to the total intermolecular interactions. nih.govrsc.orgresearchgate.net

Table 2: Common Aromatic Packing Motifs and Their Characteristics

| Motif | Description | Typical Inter-planar Distance (Å) |

| Offset π-stacking | Aromatic rings are parallel but laterally shifted. | 3.4 - 3.8 |

| Herringbone | T-shaped arrangement of aromatic rings. | N/A |

| C-H···π | A C-H bond points towards the face of a π-system. | 2.5 - 3.0 (H to ring centroid) |

Design Principles for Crystal Engineering and Self-Assembly of Quinoxaline-Based Materials

Crystal engineering aims to design and synthesize solid-state structures with desired properties by understanding and controlling intermolecular interactions. fastercapital.com For quinoxaline-based materials, including this compound, several design principles can be employed to guide their self-assembly. rsc.orgrsc.org

Functional Group Modification : The introduction of different substituents onto the quinoxaline or phenyl rings can systematically tune the intermolecular interactions. rsc.orgsemanticscholar.org For example, adding strong hydrogen bond donors or acceptors can create more robust and predictable hydrogen-bonding networks. grafiati.com Altering the electronic nature of the aromatic rings can influence the strength and geometry of π-stacking interactions. semanticscholar.org

Supramolecular Synthons : The concept of supramolecular synthons, which are robust and predictable non-covalent interactions, is central to crystal engineering. grafiati.com By identifying reliable synthons, such as the C-H···O interactions involving the sulfonyl group, it is possible to design specific supramolecular architectures like tapes, layers, or frameworks. researchgate.netgrafiati.com

Solvent Effects : The choice of solvent during crystallization can significantly impact the resulting crystal form (polymorphism) by competing for hydrogen bonding sites or influencing molecular conformation. fastercapital.com

The ultimate goal is to create materials with tailored properties for applications in organic electronics, sensing, and catalysis by programming the molecular recognition and self-assembly processes. rsc.orgresearchgate.net

Role of this compound in Supramolecular Catalysis

The application of supramolecular assemblies in catalysis is a growing field of research. magtech.com.cn These organized systems can create microenvironments that enhance reaction rates, selectivity, and stability. While specific studies on the catalytic role of this compound are not extensively documented, the structural features of quinoxaline-based supramolecular materials suggest potential applications. pku.edu.cnacs.org

Quinoxaline derivatives can be incorporated into larger supramolecular structures like gels, frameworks, or polymers that can act as catalysts. magtech.com.cnpku.edu.cnacs.org The nitrogen atoms in the quinoxaline ring can act as Lewis basic sites, potentially participating in catalytic cycles. Furthermore, the defined cavities and channels within a supramolecular assembly can provide size and shape selectivity for substrates, mimicking the active sites of enzymes.

For example, β-cyclodextrin, a supramolecular host, has been used as a catalyst for the synthesis of quinoxaline derivatives in water, demonstrating the principle of supramolecular catalysis. mdpi.commdpi.com In this context, a molecule like this compound could serve as a building block for more complex, catalytically active supramolecular systems. demokritos.gr The design of such systems would involve integrating the quinoxaline unit into a framework that provides binding sites for reactants and facilitates the chemical transformation. The development of quinoxaline-based ligands for metal-catalyzed reactions also points towards their potential role in designing advanced catalytic materials. acs.orgresearchgate.net

Materials Science Applications of 2 Phenylsulfonyl Quinoxaline Derivatives

Organic Electronic Materials

The unique electronic structure of 2-(phenylsulfonyl)quinoxaline derivatives, characterized by a strong electron-withdrawing sulfonyl group (-SO2-) attached to the already electron-deficient quinoxaline (B1680401) core, makes them exceptional candidates for use in organic electronic devices. This combination facilitates the efficient transport of electrons, a crucial property for various electronic components.

Semiconductor Applications (e.g., n-type and ambipolar materials)

Organic semiconductors are fundamental to the development of flexible and low-cost electronic devices. qmul.ac.uk They are broadly classified as p-type (hole-transporting) or n-type (electron-transporting), based on the majority charge carrier. grish.com Materials that can conduct both holes and electrons are known as ambipolar semiconductors and are highly sought after for simplified device architectures like complementary logic circuits. inquivixtech.comresearchgate.net

The inherent electron-deficient nature of the quinoxaline ring system makes its derivatives prime candidates for n-type semiconductors. qmul.ac.ukd-nb.info The introduction of a powerful electron-withdrawing group, such as the phenylsulfonyl moiety, further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This strategic modification enhances the material's ability to accept and transport electrons, a key characteristic of n-type behavior. d-nb.info Research has shown that incorporating electron-withdrawing groups can convert ambipolar charge transport to n-type dominant transport in quinoxaline-based copolymers. qmul.ac.uk

While specific studies focusing exclusively on this compound for ambipolar applications are emerging, the general strategy for creating ambipolar materials often involves balancing the electron and hole transport capabilities within a single molecule or blend. Theoretical calculations on related structures, such as 7-chloro-N-methyl-3-(methylsulfonyl)quinoxalin-2-amine, show low-lying LUMO energy levels (more negative than -2.5 eV), which is indicative of strong electron-accepting properties. d-nb.info This suggests that by carefully tuning the donor-acceptor character through further chemical modification, this compound derivatives could be engineered to exhibit balanced ambipolar characteristics. google.com

Table 1: Calculated Electronic Properties of a Representative Phenylsulfonyl Quinoxaline Derivative This table presents theoretical data for a related compound, illustrating the electronic impact of the sulfonyl group on the quinoxaline core.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 7-chloro-N-methyl-3-(methylsulfonyl)quinoxalin-2-amine | > -5.9 | < -2.5 | ~3.4 | d-nb.info |

Electron-Transporting Layers in Device Architectures

In multi-layered organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), distinct layers are used to transport holes and electrons from the electrodes to the emissive layer where they recombine to produce light. researchgate.net The efficiency of this process is highly dependent on the performance of the charge-transporting materials. Quinoxaline derivatives have been extensively reviewed as attractive electron-transporting materials (ETMs) due to their high electron mobility and efficient charge transfer capabilities. qmul.ac.ukd-nb.info

The this compound structure is particularly well-suited for ETM applications. The phenylsulfonyl group enhances the electron-accepting nature of the quinoxaline core, which is essential for efficient electron injection from the cathode and transport through the layer. researchgate.netepo.org In phosphorescent OLEDs (PhOLEDs), host materials are used to disperse the light-emitting guest molecules. Bipolar host materials, which can transport both electrons and holes, are highly desirable. A compound incorporating a phenylsulfonyl group connected to a carbazole (B46965) unit has been synthesized for use in these systems. mdpi.com Furthermore, derivatives of 2,3-diphenylquinoxaline (B159395) have been developed as host materials for PhOLEDs, demonstrating the utility of the quinoxaline core in managing charge within the emissive layer. mdpi.com The combination of a quinoxaline core with a phenylsulfonyl group is a promising strategy for designing dedicated ETMs and bipolar hosts with high thermal stability and appropriate frontier molecular orbital levels for efficient device operation. mdpi.com

Optoelectronic Applications

Optoelectronics is a field that investigates devices that source, detect, and control light. The tunable photophysical properties of this compound derivatives make them highly suitable for a range of optoelectronic applications, from vibrant dyes to sensitive fluorescent sensors.

Development of Dyes and Pigments with Tunable Optical Properties

The color and optical properties of organic molecules are determined by their electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO. In donor-π-acceptor (D-π-A) type dyes, these energy levels can be precisely controlled. mdpi.com Quinoxaline derivatives are widely used as the electron-acceptor component or as part of the π-conjugated bridge in such dyes. mdpi.commdpi.com

The incorporation of a 2-(phenylsulfonyl) group provides a powerful electron-accepting anchor in the design of novel dyes. For instance, a phenylsulfonyl-substituted imidazo[4,5-b]quinoxaline has been patented for use as a sensitizing dye. In another example, 2-(phenylsulfonyl)acetonitrile serves as a strong electron acceptor in a series of D-π-A dyes, demonstrating the effectiveness of the sulfonyl group in tuning the intramolecular charge transfer (ICT) characteristics of the molecule. This tuning is critical for controlling the absorption and emission wavelengths, and thus the color, of the dye. nih.gov The synthesis of various quinoxaline derivatives has been shown to produce materials with applications as dyes, with their properties adjustable through chemical modification. nih.govsioc-journal.cn

Design of Electroluminescent Materials for Display Technologies

Electroluminescent materials, which emit light in response to an electric current, are the cornerstone of OLED display technology. capes.gov.br Quinoxaline derivatives are recognized as efficient electroluminescent materials, often used as emitters or as hosts for phosphorescent dopants in OLEDs. capes.gov.brresearchgate.netbohrium.com

The strong electron-accepting character of the this compound core is advantageous for creating materials with high quantum efficiency. A pyrrolo[2,3-b]quinoxaline derivative featuring a phenylsulfonyl group has been noted for its potential in electroluminescent applications. google.com The design of such molecules often involves creating a D-A structure to facilitate efficient charge recombination and light emission. By attaching various chromophores to the quinoxaline core, researchers can tune the emission color and improve thermal stability, leading to materials suitable for vibrant and long-lasting displays. capes.gov.br For example, a novel thermally activated delayed fluorescence (TADF) emitter based on a quinoline-methanone structure was designed for OLEDs, achieving high efficiencies and minimal roll-off at high brightness, showcasing the potential of related nitrogen-heterocyclic systems. bohrium.com

Fluorescent Probes for Sensing and Imaging Applications

Fluorescent probes are molecules designed to detect specific analytes (ions, molecules, etc.) by exhibiting a change in their fluorescence properties. acs.org They are invaluable tools for biological imaging and chemical sensing. acs.org The quinoxaline moiety is a well-known fluorophore, and its derivatives have been developed as fluorescent probes for various applications, including the detection of thiophenols and acetate (B1210297) ions. nih.govnih.gov

The phenylsulfonyl group can play a crucial role in the design of these probes. In a notable strategy for creating probes that target the Golgi apparatus in cells, a phenylsulfonamide group (closely related to phenylsulfonyl) was used as a targeting anchor. colab.ws Another probe designed to detect the enzyme COX-2 utilized a fluorophore based on acenaphtho[1,2-b]quinoxaline. acs.org The probe's fluorescence was initially quenched but turned on upon binding to the target, a mechanism that could be modulated by a strategically placed phenylsulfonyl group. acs.org The strong electron-withdrawing nature of the phenylsulfonyl group can influence the photoinduced electron transfer (PeT) process, which is a common mechanism for fluorescence quenching and sensing. This makes this compound an attractive scaffold for developing highly sensitive and selective "turn-on" or ratiometric fluorescent probes for a variety of analytical and diagnostic purposes. nih.govrsc.org

Table 2: Photophysical and Sensing Properties of a Quinoxaline-Based Fluorescent Probe This table presents data for a representative quinoxaline-based probe, highlighting the performance metrics achievable with this class of compounds.

| Probe Name | Analyte | Excitation λ (nm) | Emission λ (nm) | Detection Limit | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|---|

| QPDMT | Acetate (AcO-) | Not Specified | 530 | 30 nM | 0.32 | nih.gov |

Functional Materials for Specific Research Demands

Derivatives of this compound are being explored for highly specialized applications in materials science, leveraging the unique electronic and structural properties of the quinoxaline core. These investigations focus on creating functional materials tailored for specific research needs, including the development of advanced protective coatings and novel biomolecular probes.

Exploration as Corrosion Inhibitors with Theoretical Support

Quinoxaline derivatives have emerged as a significant class of organic corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. nih.govnih.gov Their effectiveness stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. nih.govresearchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and various functional groups, which act as active centers for interaction with the metal. researchgate.netajchem-a.com

Research indicates that the inhibition efficiency of these compounds increases with their concentration but may decrease with rising temperatures. researchgate.net Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have shown that many quinoxaline derivatives function as mixed-type inhibitors. nih.govmdpi.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The adsorption mechanism of these inhibitors on the steel surface is often well-described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer film. nih.govresearchgate.net